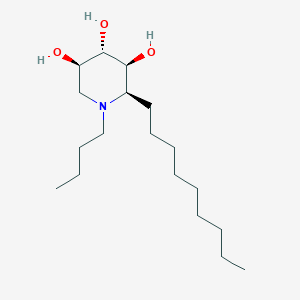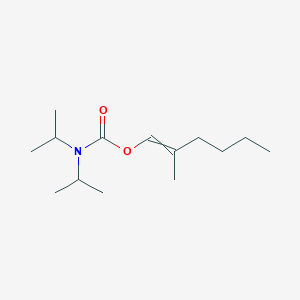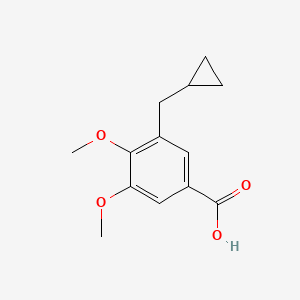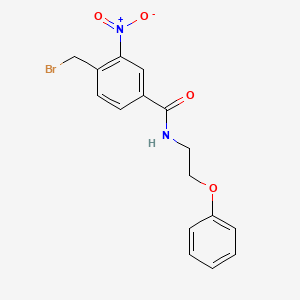![molecular formula C31H31ClF3N3O8S B12604803 2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-](/img/structure/B12604803.png)
2-PyrrolidinecarboxaMide, 1-[5-chloro-2,3-dihydro-3-(2-Methoxy-5-Methylphenyl)-1-[[4-Methoxy-2-(trifluoroMethoxy)phenyl]sulfonyl]-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-diMethyl-,(2S,4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 59867865 ist eine chemische Verbindung mit einer einzigartigen Struktur und Eigenschaften, die sie in verschiedenen wissenschaftlichen Bereichen interessant machen.
Vorbereitungsmethoden
Die Synthese von CID 59867865 umfasst mehrere Schritte, darunter Kondensation, Cyclisierung und Grignard-Reaktionen. Das Herstellungsverfahren beginnt typischerweise mit der Kondensation bestimmter Ausgangsstoffe, gefolgt von der Cyclisierung zur Bildung der Kernstruktur. Die Grignard-Reaktion wird dann verwendet, um zusätzliche funktionelle Gruppen einzuführen, was zur endgültigen Verbindung führt .
Chemische Reaktionsanalyse
CID 59867865 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .
Analyse Chemischer Reaktionen
CID 59867865 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
CID 59867865 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Reagenz in der organischen Synthese und als Katalysator in verschiedenen Reaktionen eingesetzt. In der Biologie wird es auf seine potenziellen Auswirkungen auf zelluläre Prozesse und seine Rolle in Signalwegen untersucht. In der Medizin wird es auf sein therapeutisches Potenzial bei der Behandlung bestimmter Krankheiten untersucht. Industriell wird es bei der Herstellung von Spezialmaterialien und Chemikalien eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von CID 59867865 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Es bindet an bestimmte Rezeptoren oder Enzyme, moduliert deren Aktivität und führt zu verschiedenen biologischen Wirkungen. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Wirkmechanismus
The mechanism of action of CID 59867865 involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
CID 59867865 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Zu ähnlichen Verbindungen gehören solche mit vergleichbaren Strukturen oder funktionellen Gruppen, wie z. B. CID 2244 (Aspirin) und CID 5161 (Salicylsalicylsäure). Während diese Verbindungen einige Eigenschaften gemeinsam haben, besitzt CID 59867865 eindeutige Eigenschaften, die es für bestimmte Anwendungen geeignet machen .
Eigenschaften
Molekularformel |
C31H31ClF3N3O8S |
|---|---|
Molekulargewicht |
698.1 g/mol |
IUPAC-Name |
(2S,4R)-1-[5-chloro-3-(2-methoxy-5-methylphenyl)-1-[4-methoxy-2-(trifluoromethoxy)phenyl]sulfonyl-2-oxoindol-3-yl]-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H31ClF3N3O8S/c1-17-6-10-25(45-5)22(12-17)30(37-16-19(39)14-24(37)28(40)36(2)3)21-13-18(32)7-9-23(21)38(29(30)41)47(42,43)27-11-8-20(44-4)15-26(27)46-31(33,34)35/h6-13,15,19,24,39H,14,16H2,1-5H3/t19-,24+,30?/m1/s1 |
InChI-Schlüssel |
JVCLDONUEFXWIX-SKOIZEAASA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)OC)C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC(F)(F)F)N5C[C@@H](C[C@H]5C(=O)N(C)C)O |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C2(C3=C(C=CC(=C3)Cl)N(C2=O)S(=O)(=O)C4=C(C=C(C=C4)OC)OC(F)(F)F)N5CC(CC5C(=O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)



![5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12604740.png)

![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)


![2,2'-[(Cyclohex-3-en-1-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12604775.png)
![4,4'-[1,3-Phenylenebis(methylene)]dibenzonitrile](/img/structure/B12604781.png)

![4-Cyanophenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12604789.png)

